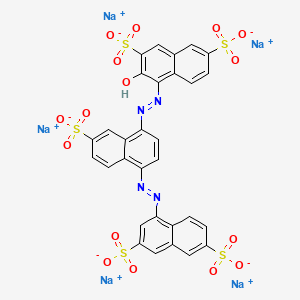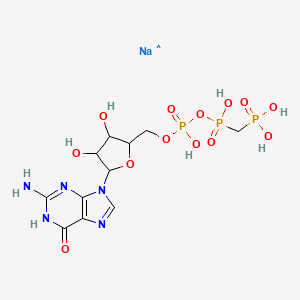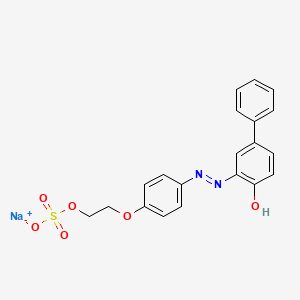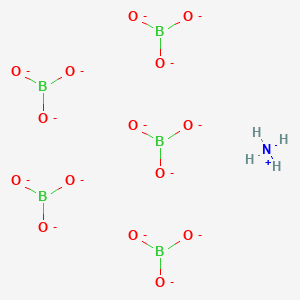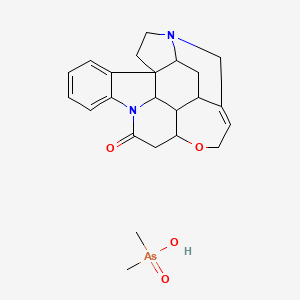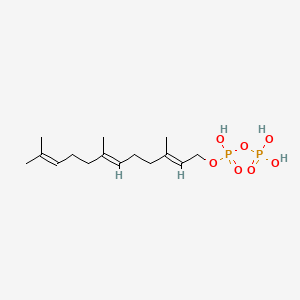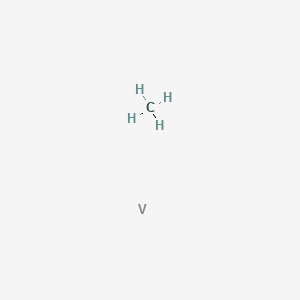
Cupric cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cupric Cyanide, also known as Copper (I) Cyanide or Cuprous Cyanide, is an inorganic compound with the formula CuCN . This off-white solid occurs in two polymorphs; impure samples can be green due to the presence of Cu (II) impurities . The compound is useful as a catalyst, in electroplating copper, and as a reagent in the preparation of nitriles .
Synthesis Analysis
Cupric Cyanide is synthesized by treating potassium ferrocyanide with sulfuric acid . A solution of sodium cyanide in water is added and the mixture is stirred . The precipitation properties of Cu (CN) 43− can assist in the removal of CN − .Molecular Structure Analysis
Copper cyanide is a coordination polymer. It exists in two polymorphs both of which contain - [Cu-CN]- chains made from linear copper (I) centres linked by cyanide bridges . In both polymorphs, the copper to carbon and copper to nitrogen bond lengths are 1.85 Å and bridging cyanide groups show head-to-tail disorder .Chemical Reactions Analysis
Copper cyanide is insoluble in water but rapidly dissolves in solutions containing CN − to form [Cu(CN) 3] 2− and [Cu(CN) 4] 3− . The formation of copper and silver cyanide complexes affects the gold recovery in both the cyanide leaching process as well as the purification and refining stages .Physical And Chemical Properties Analysis
Cupric Cyanide has a molar mass of 89.563 g/mol . It appears as an off-white or pale yellow powder . It has a density of 2.92 g/cm 3 and a melting point of 474 °C . It is insoluble in water, ethanol, and cold dilute acids; but soluble in NH 3, KCN .Safety And Hazards
Orientations Futures
The industry has been adjusting its methods for the extraction of gold, by utilizing more efficient processes and technologies . Often, gold may be found in conjunction with copper and silver in ores and concentrates . Hence, the application of cyanide to these types of ores can present some difficulty, as the diversity of minerals found within these ores can cause the application of cyanidation to become more complicated .
Propriétés
Numéro CAS |
14763-77-0 |
|---|---|
Nom du produit |
Cupric cyanide |
Formule moléculaire |
C2CuN2 |
Poids moléculaire |
115.5808 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



